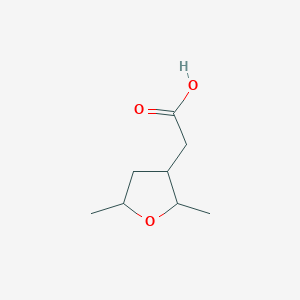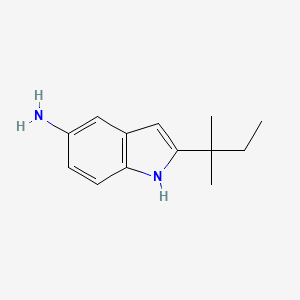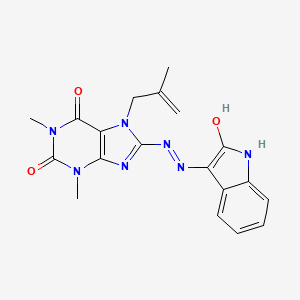
(Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality (Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- New derivatives of 1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione have been synthesized and characterized using various spectroscopic methods, indicating their potential for further applications in scientific research (Gobouri, 2020).
- The compound has been used as an electron-acceptor building block for polymer semiconductors, showing stable electron transport performance, which could be beneficial in electronic device applications (Yan, Sun, & Li, 2013).
Metal Complex Synthesis
- The compound has been involved in the synthesis and study of mixed ligand-metal complexes, showcasing its versatility in forming solid products with metal ions through various bonding configurations, which could be significant in the field of coordination chemistry (Shaker, 2011).
Pharmacological Potential
- Certain derivatives have shown promising anticancer potential, notably against HT-29 colon cancer cell lines and leukemia K562 cell lines, indicating the compound's relevance in drug development and cancer research (Abdel‐Aziz et al., 2013).
- The compound has also been part of studies focusing on receptor affinity, particularly serotonin and dopamine receptors, suggesting its potential application in developing psychotropic drugs (Chłoń-Rzepa et al., 2013).
Antifungal and Theoretical Studies
- It has been part of a series designed for antifungal evaluation against human pathogenic fungi, and theoretical calculations have been performed to predict its properties, which could be beneficial in understanding its chemical behavior and potential pharmaceutical applications (Chaudhary et al., 2022).
Advanced Material Synthesis
- The compound has been utilized in the synthesis of novel materials with potential applications in non-linear optics (NLO) and other advanced technologies, demonstrating its role in the development of innovative materials (Gazieva et al., 2014).
properties
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-10(2)9-26-14-15(24(3)19(29)25(4)17(14)28)21-18(26)23-22-13-11-7-5-6-8-12(11)20-16(13)27/h5-8,20,27H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLAYNCZSLKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
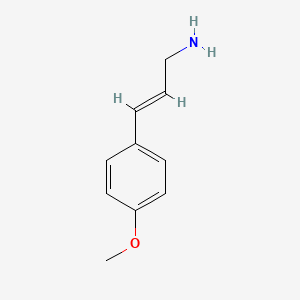
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)
![4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester](/img/structure/B2406303.png)
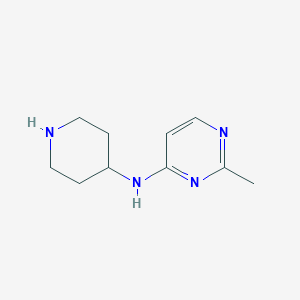

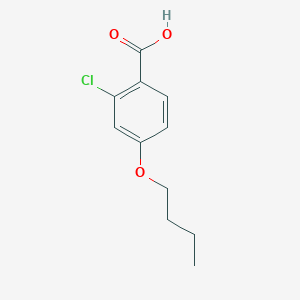
![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)
![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)
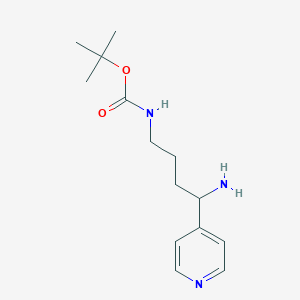
![N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2406313.png)
![[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol](/img/structure/B2406314.png)
